molecular formula C27H29N3O3 B10877790 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide

2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide

Cat. No.: B10877790
M. Wt: 443.5 g/mol
InChI Key: PZKCKVFIYURBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a benzoylamino group at the 2-position and a branched isobutylamino substituent on the ethyl backbone. Its synthesis likely follows established protocols for analogous structures, such as coupling substituted benzoic acids with ethyl glycinates using EDC/HOBt in dimethylformamide (DMF), followed by hydrolysis and subsequent reaction with isobutylamine under activating agents like HATU .

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

2-benzamido-N-[1-(2-methylpropylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C27H29N3O3/c1-19(2)18-28-27(33)24(17-20-11-5-3-6-12-20)30-26(32)22-15-9-10-16-23(22)29-25(31)21-13-7-4-8-14-21/h3-16,19,24H,17-18H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)

InChI Key

PZKCKVFIYURBGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Benzyl Group Installation via Alkylation

The secondary amine undergoes alkylation with benzyl bromide under basic conditions (e.g., potassium carbonate).

RNH2+BnBrK2CO3RNHBn+KBr\text{RNH}2 + \text{BnBr} \xrightarrow{\text{K}2\text{CO}_3} \text{RNHBn} + \text{KBr}

Solvent : Acetonitrile or DMF
Temperature : 60–80°C
Purification : Column chromatography (silica gel, ethyl acetate/hexane)

Formation of the First Benzoylamino Group

The primary amine of the central core reacts with benzoyl chloride to form the initial amide bond.

Benzoyl Chloride Preparation

Benzoic acid is treated with oxalyl chloride and catalytic DMF to generate benzoyl chloride:

C6H5COOH+ClCOCOClC6H5COCl+CO2+HCl\text{C}6\text{H}5\text{COOH} + \text{ClCOCOCl} \rightarrow \text{C}6\text{H}5\text{COCl} + \text{CO}_2 + \text{HCl}

Conditions : Anhydrous dichloromethane, 0°C to room temperature.

Amidation Reaction

The ethylamine core reacts with benzoyl chloride in the presence of a base (e.g., triethylamine):

RNH2+C6H5COClEt3NRNHC(O)C6H5+HCl\text{RNH}2 + \text{C}6\text{H}5\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{RNHC(O)C}6\text{H}5 + \text{HCl}

Solvent : Dichloromethane or THF
Yield : ~85% (estimated)

Installation of the Second Benzamide Moiety

The remaining amine group undergoes a second amidation, often requiring coupling agents due to steric hindrance.

Coupling Agent-Mediated Amidation

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt facilitates the reaction between the amine and benzoic acid:

RNH2+C6H5COOHHATU, DIPEARNHC(O)C6H5\text{RNH}2 + \text{C}6\text{H}5\text{COOH} \xrightarrow{\text{HATU, DIPEA}} \text{RNHC(O)C}6\text{H}_5

Solvent : DMF or DCM
Temperature : 0°C to room temperature
Yield : ~60–75% (lower due to steric effects)

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane)

  • Recrystallization : Ethanol/water mixtures for final product isolation

Spectroscopic Analysis

  • IR Spectroscopy : Strong absorptions at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch).

  • NMR Spectroscopy

    • ¹H NMR : Aromatic protons (δ 7.2–8.0 ppm), amide NH (δ 8.2–8.5 ppm), isobutyl CH₃ (δ 0.9–1.1 ppm).

    • ¹³C NMR : Carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 125–140 ppm).

Challenges and Optimization

Steric Hindrance Mitigation

  • Coupling Agent Selection : HATU outperforms EDCl in hindered environments.

  • Microwave Assistance : Reduces reaction time from 24 hours to 1–2 hours.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances reactivity but complicates purification.

  • Alternative Solvents : THF or dichloroethane balances solubility and ease of workup.

Comparative Analysis of Methods

Method Reagents Yield Purity
Classical AmidationBenzoyl chloride, Et₃N70–80%90–95%
Coupling Agent-MediatedHATU, DIPEA60–75%85–90%
Reductive AminationNaBH₃CN, iBuNH₂70–80%80–85%

Chemical Reactions Analysis

Types of Reactions

2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising results against various cancer cell lines, including human colorectal carcinoma (HCT116). The anticancer activity is often assessed using the Sulforhodamine B (SRB) assay, which measures cell proliferation.

Case Study Example :
In a study evaluating related compounds, some derivatives exhibited IC50 values lower than that of standard chemotherapy drugs like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for synthesized analogues suggest that they possess significant antibacterial and antifungal activities.

Table: Antimicrobial Screening Results

CompoundMIC (µM)Target Organisms
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N184.53Candida albicans

These results highlight the compound's potential as a broad-spectrum antimicrobial agent, making it a candidate for further development in treating infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism and microbial resistance mechanisms. The inhibition of such enzymes can lead to reduced tumor growth or enhanced efficacy of existing antibiotics.

Synthesis and Structural Characterization

The synthesis of 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide involves multiple steps, including amide bond formation and functional group modifications to enhance bioactivity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound shares a common benzamide backbone with several analogs (Table 1). Key differences lie in the substituents on the ethylamino-oxoethyl moiety:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight Key References
Target Compound Isobutylamino C24H25N3O3* ~427.5 g/mol Synthesized via
N-(2-(Benzylamino)-2-oxoethyl)benzamide Benzylamino C16H15N2O2 267.3 g/mol
N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Azetidinone ring C23H20Cl2N3O3 466.3 g/mol
2-(Benzoylamino)-N-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzamide Pyrrolidinyl C27H27N3O3 441.5 g/mol
N-Benzyl-2-(butyrylamino)benzamide Butyrylamino C18H20N2O2 296.4 g/mol

*Assumed based on structural similarity to CAS 473800-99-6 .

Key Observations :

  • Isobutyl vs. Benzyl: The isobutyl group in the target compound reduces aromaticity compared to benzyl analogs (e.g., N-(2-(Benzylamino)-2-oxoethyl)benzamide), likely enhancing lipophilicity and membrane permeability .
  • Pyrrolidinyl vs. Isobutyl : The pyrrolidinyl group in introduces a cyclic amine, which may stabilize conformational flexibility compared to the linear isobutyl chain.
Antimicrobial Activity
  • Azetidinone Derivatives: Compound 4 in showed potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to the chloro-substituted azetidinone enhancing target binding.
  • Benzothiazole Analogs: BTC-h and BTC-p (N-{2-[(6-methyl/c hloro-benzothiazol-2-yl)amino]-2-oxoethyl}benzamide) exhibited reduced activity against Gram-positive bacteria, suggesting electron-withdrawing groups may hinder efficacy .
Anticancer Activity
  • Azetidinone-Stilbene Hybrids: Compound 17 in demonstrated IC50 = 12.5 µM against MCF7 cells, likely due to the styryl group enabling π-π interactions with DNA .
  • Pyrimidine-Substituted Analogs: Enhanced antioxidant activity noted in , though anticancer data are unavailable.

Physicochemical Properties

  • Solubility: The target compound’s isobutyl group may improve solubility in organic solvents compared to the highly polar azetidinone derivatives, which exhibit low solubility .
  • Melting Points: Azetidinone derivatives (e.g., ) have high melting points (>250°C) due to crystalline packing, while benzyl analogs () melt at ~180–200°C.
  • Predicted Properties: N-Benzyl-2-(butyrylamino)benzamide has a predicted density of 1.155 g/cm³ and pKa ~14.45, suggesting moderate basicity compared to the target compound.

Biological Activity

The compound 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the context of diabetes and neurodegenerative diseases. This article examines its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure

The compound can be represented as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure features a benzoylamino group attached to a benzyl moiety, which is further substituted with an isobutylamino group and a ketoethyl group.

Research indicates that the compound exhibits several biological activities:

  • Anti-Acetylcholinesterase Activity :
    • A study on related piperidine derivatives showed that modifications in the benzamide structure significantly enhanced anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky groups at specific positions increased the efficacy against acetylcholinesterase, suggesting a similar potential for the benzamide derivatives .
  • β-Cell Protective Activity :
    • The compound has been identified as having protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial for maintaining insulin secretion and function. A specific analog, WO5m , demonstrated significant β-cell protective activity with an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M, indicating high potency .
  • Neuroprotective Effects :
    • Compounds derived from this class have shown promise in neuroprotection, potentially useful in treating Alzheimer's disease and other neurodegenerative conditions due to their ability to inhibit acetylcholinesterase .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-AcetylcholinesteraseInhibition of acetylcholinesterase, enhancing cholinergic neurotransmission
β-Cell ProtectionProtection against ER stress-induced apoptosis in pancreatic cells
NeuroprotectionPotential to mitigate neurodegeneration through cholinergic modulation

Study on β-Cell Protection

In a study focused on pancreatic β-cells, compounds similar to 2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide were synthesized and evaluated for their ability to protect against ER stress. The results indicated that these compounds could significantly improve cell viability under stress conditions induced by thapsigargin and brefeldin A, with maximum protective activity observed at concentrations as low as 0.1μM0.1\mu M .

Neuroprotective Study

Another research effort highlighted the neuroprotective properties of benzamide derivatives. The study found that modifications leading to increased lipophilicity correlated with enhanced blood-brain barrier penetration, making these compounds viable candidates for treating cognitive decline associated with aging and neurodegenerative diseases .

Q & A

Advanced Research Question

  • Antiproliferative Assays : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7). Analogous compounds with benzothiazole or triazolopyridazine moieties show IC50 values <10 µM .
  • Anti-HIV Screening : Test inhibition of HIV-1 reverse transcriptase or protease activity. Derivatives with sulfur-containing substituents (e.g., thioether groups) exhibit enhanced potency .
    SAR Insights : Substitution at the benzyl or isobutyl group (e.g., electron-withdrawing groups) improves cellular uptake and target binding .

How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to pancreatic β-cell targets?

Advanced Research Question

  • Target Selection : Prioritize receptors like GLP-1R or KATP channels, which are linked to insulin secretion in pancreatic β-cells .
  • Docking Workflow :
    • Prepare the ligand (compound) and receptor (e.g., GLP-1R) using AutoDock Tools.
    • Simulate binding in the active site, focusing on hydrogen bonds with residues like Tyr152 or Glu123.
    • Validate predictions with MD simulations to assess stability .
      Key Output : Binding energy scores (<−8 kcal/mol suggest high affinity) and interaction maps guide lead optimization .

What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Differences in cell permeability (e.g., logP >3 reduces solubility). Validate with parallel artificial membrane permeability assays (PAMPA) .
  • Metabolic Stability : Use microsomal stability assays (e.g., rat liver microsomes) to identify rapid degradation pathways .
    Case Example : If in silico predictions suggest kinase inhibition but in vitro data show no activity, test for off-target effects via kinome-wide profiling .

How do solvent polarity and temperature affect the crystallization of this compound for X-ray diffraction studies?

Basic Research Question

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to reduce polarity and induce slow crystallization.
  • Temperature : Cooling from 25 °C to 4 °C over 24 hours yields monoclinic crystals suitable for XRD.
    Validation : Compare experimental XRD data with simulated patterns from analogous benzamide structures (e.g., CCDC entry 123456) .

What analytical techniques are critical for assessing purity and stability during long-term storage?

Basic Research Question

  • HPLC-MS : Monitor degradation products (e.g., hydrolyzed benzamide) using a C18 column and acetonitrile/water gradient.
  • Stability Studies : Store at −20 °C under nitrogen; assess monthly via 1H NMR for peak shifts indicative of decomposition .

How can researchers design SAR studies to optimize the compound’s α-glucosidase inhibitory activity?

Advanced Research Question

  • Modification Sites :
    • Benzamide ring : Introduce nitro or methoxy groups to enhance π-π stacking with the enzyme’s active site.
    • Isobutylamino group : Replace with cyclopropylamino to reduce steric hindrance .
  • Assay Protocol : Measure IC50 using p-nitrophenyl-α-D-glucopyranoside as a substrate; compare with acarbose (positive control) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

Advanced Research Question

  • Batch Size Limitations : HATU coupling at 0 °C becomes exothermic at >10 g scale. Mitigate via dropwise reagent addition and jacketed reactor cooling .
  • Purification : Replace column chromatography with recrystallization (ethanol/water) to reduce solvent waste .

How do structural analogs of this compound inform its potential as a neuroprotective agent?

Advanced Research Question

  • Benchmark Compounds : N-(Benzo[d]thiazol-2-ylmethyl)benzamide analogs show inhibition of Aβ aggregation (IC50 ~5 µM) .
  • Mechanistic Clues : The benzamide scaffold chelates metal ions (e.g., Cu2+) involved in oxidative stress pathways .
    Experimental Design : Test in SH-SY5Y neuronal cells under oxidative stress (H2O2-induced), measuring viability via LDH assay .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.